molecular formula C6HMgN3O8 B084533 1,3-Benzenediol, 2,4,6-trinitro-, magnesium salt (1:1) CAS No. 13255-27-1

1,3-Benzenediol, 2,4,6-trinitro-, magnesium salt (1:1)

Cat. No. B084533
CAS RN: 13255-27-1
M. Wt: 267.39 g/mol
InChI Key: NVYSURDBVCQFBV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03953486

Procedure details

A magnesium styphnate solution was prepared by the steps of adding 27.5 kg (dry weight) of styphnic acid to 70 liters of distilled water, warming the solution to 45°C, and then adding 11.3 Kg magnesium carbonate (heavy) in small quantities with stirring. The temperature was increased to 55°-60°C and stirring was continued until solution was complete. The solution was cooled, the volume adjusted to 110 liters, filtered and the pH was found to be above 7.2. An analysis of this solution showed that it contained 245g styphnate ion (as styphnic acid) per liter. 330 ml of nitric acid (sp gr 1.42) was then added with stirring.
Quantity
27.5 kg
Type
reactant
Reaction Step One
Name
Quantity
70 L
Type
solvent
Reaction Step One
Quantity
11.3 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:16]([OH:17])=[C:12]([N+:13]([O-:15])=[O:14])[CH:11]=[C:7]([N+:8]([O-:10])=[O:9])[C:5]=1[OH:6])[N+:2]([O-:4])=[O:3].C(=O)([O-])[O-].[Mg+2:22]>O>[C:1]1([C:5]([O-:6])=[C:7]([N+:8]([O-:10])=[O:9])[CH:11]=[C:12]([N+:13]([O-:15])=[O:14])[C:16]=1[O-:17])[N+:2]([O-:4])=[O:3].[Mg+2:22] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
27.5 kg
Type
reactant
Smiles
C1([N+](=O)[O-])=C(O)C([N+](=O)[O-])=CC([N+](=O)[O-])=C1O
Name
Quantity
70 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
11.3 kg
Type
reactant
Smiles
C([O-])([O-])=O.[Mg+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased to 55°-60°C
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
330 ml of nitric acid (sp gr 1.42) was then added
STIRRING
Type
STIRRING
Details
with stirring

Outcomes

Product
Name
Type
product
Smiles
C1([N+](=O)[O-])=C([O-])C([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.